(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

Catalog No.
S6573558
CAS No.
1211476-71-9
M.F
C8H21N3
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

CAS Number

1211476-71-9

Product Name

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3

InChI Key

SBKPHHOZJGYJMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)CCN(C)C

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine, also known as Tris[2-(dimethylamino)ethyl]amine, is an aliphatic tertiary amine characterized by its tripodal structure. This compound features three dimethylamino groups attached to a central ethylene backbone, making it a multidentate ligand capable of coordinating with metal ions. Its molecular formula is C12H30N4C_{12}H_{30}N_{4}, and it has a specific gravity of 0.862 and a boiling point of approximately 70-71 °C at reduced pressure . The compound is primarily utilized in coordination chemistry and polymerization processes.

, particularly in the formation of metal complexes. It acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, which are useful in catalysis and polymerization reactions. The compound's ability to coordinate through multiple nitrogen atoms enhances its reactivity and stability in these applications .

Example Reactions

  • Coordination with Copper: Tris[2-(dimethylamino)ethyl]amine can form quadridentate complexes with copper ions, facilitating atom transfer radical polymerization (ATRP), which is a method for synthesizing polymers with controlled architectures .
  • Substitution Reactions: The amino groups in the compound can undergo nucleophilic substitution reactions, allowing for the modification of its structure to enhance its properties or introduce new functionalities .

The biological activity of Tris[2-(dimethylamino)ethyl]amine has been explored in various contexts. Its derivatives have shown potential as agonists for serotonin receptors, specifically the 5-HT1D receptor, indicating possible applications in treating conditions like migraines . The compound's structure allows it to interact favorably with biological targets due to its ability to mimic neurotransmitters.

Several methods exist for synthesizing Tris[2-(dimethylamino)ethyl]amine. One common approach involves the reaction of ethylenediamine with dimethyl sulfate or other alkylating agents under controlled conditions.

General Synthesis Process

  • Starting Materials: Ethylenediamine and dimethyl sulfate.
  • Reaction Conditions: The reaction typically occurs in an organic solvent at elevated temperatures.
  • Purification: After the reaction, the product is purified through distillation or recrystallization to yield the final compound.

This method is noted for its relatively high yield and straightforward procedure, making it suitable for laboratory synthesis .

Tris[2-(dimethylamino)ethyl]amineTripodalFourCatalysis, PolymerizationEthylenediamineLinearTwoOrganic SynthesisN,N,N',N'-TetramethylethylenediamineLinearFourLigand ChemistryBis(2-aminoethyl)amineBidentateTwoCoordination Chemistry

Tris[2-(dimethylamino)ethyl]amine's unique tripodal structure allows it to form more stable complexes compared to its linear counterparts, enhancing its utility in both industrial and research applications.

Tris[2-(dimethylamino)ethyl]amine shares structural similarities with several other compounds, but its unique tripodal configuration sets it apart.

Similar Compounds

  • Ethylenediamine: A simple diamine used as a building block in organic synthesis.
  • N,N,N',N'-Tetramethylethylenediamine: A similar amine that serves as a ligand but lacks the tripodal structure.
  • Bis(2-aminoethyl)amine: A bidentate ligand that coordinates through two nitrogen atoms.

Comparison Table

CompoundStructure TypeCoordination Sites

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.173547683 g/mol

Monoisotopic Mass

159.173547683 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-25

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